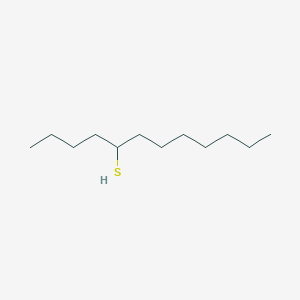
8-(Methoxymethoxy)octa-1,3-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Methoxymethoxy)octa-1,3-diyne is a chemical compound characterized by the presence of a methoxymethoxy group attached to an octa-1,3-diyne backbone. This compound is part of the larger family of diynes, which are known for their unique chemical properties and reactivity due to the presence of two triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethoxy)octa-1,3-diyne typically involves the coupling of terminal alkynes. Common methods include Glaser coupling, Hay coupling, and Eglinton coupling, which are copper-catalyzed dimerization reactions of terminal alkynes . These reactions often require the presence of an oxidant, such as aerial oxygen or a metal catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Methoxymethoxy)octa-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include enynes, dienes, allenes, and cyclic compounds . The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
8-(Methoxymethoxy)octa-1,3-diyne has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential as an anti-tumor, anti-obesity, and anti-diabetic agent is ongoing.
Industry: It is used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(Methoxymethoxy)octa-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a precursor in synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octa-1,3-diyne: A simpler diyne without the methoxymethoxy group.
Octa-3,5-diyne-1,8-diol: A diyne with hydroxyl groups at both ends.
Uniqueness
8-(Methoxymethoxy)octa-1,3-diyne is unique due to the presence of the methoxymethoxy group, which imparts different reactivity and properties compared to other diynes. This functional group can participate in additional reactions, making the compound versatile in synthetic applications.
Propriétés
Numéro CAS |
136667-41-9 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
8-(methoxymethoxy)octa-1,3-diyne |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-12-10-11-2/h1H,6-10H2,2H3 |
Clé InChI |
TWPJZYCGOXNRPN-UHFFFAOYSA-N |
SMILES canonique |
COCOCCCCC#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)


![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)

![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)



